3-(2,2-Dimethyloxan-4-yl)-3-(2-methoxyphenyl)propanenitrile
Description
3-(2,2-Dimethyloxan-4-yl)-3-(2-methoxyphenyl)propanenitrile is an organic compound characterized by its unique structure, which includes an oxane ring, a methoxyphenyl group, and a nitrile group
Properties
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-17(2)12-13(9-11-20-17)14(8-10-18)15-6-4-5-7-16(15)19-3/h4-7,13-14H,8-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMJVMVBULDODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(CC#N)C2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386994 | |
| Record name | 3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5936-39-0 | |
| Record name | 3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyloxan-4-yl)-3-(2-methoxyphenyl)propanenitrile typically involves multiple steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Methoxyphenyl Group: This step involves the alkylation of the oxane ring with a methoxyphenyl halide in the presence of a base such as potassium carbonate.
Formation of the Propanenitrile Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the oxane ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as alkyl halides and bases like sodium hydride or potassium carbonate are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted oxane and methoxyphenyl derivatives.
Scientific Research Applications
3-(2,2-Dimethyloxan-4-yl)-3-(2-methoxyphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethyloxan-4-yl)-3-(2-methoxyphenyl)propanenitrile depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The presence of reactive functional groups such as the nitrile and methoxyphenyl groups allows the compound to participate in various chemical reactions, influencing its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Dimethyloxan-4-yl)-3-phenylpropanenitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(2,2-Dimethyloxan-4-yl)-3-(4-methoxyphenyl)propanenitrile: Has the methoxy group in a different position, potentially altering its properties.
Uniqueness
3-(2,2-Dimethyloxan-4-yl)-3-(2-methoxyphenyl)propanenitrile is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of the oxane ring, methoxyphenyl group, and nitrile group provides a distinct set of properties that can be leveraged in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
